hMAO-B-IN-4

Vue d'ensemble

Description

hMAO-B-IN-4 est un inhibiteur sélectif, réversible et franchissant la barrière hémato-encéphalique de la monoamine oxydase-B humaine (hMAO-B). Il présente une valeur de CI50 de 0,067 μM et une valeur de Ki de 0,03 μM. Ce composé inhibe la hMAO-A avec une valeur de CI50 de 33,82 μM. This compound est utilisé dans la recherche relative à la maladie d'Alzheimer et à la maladie de Parkinson .

Orientations Futures

Mécanisme D'action

Target of Action

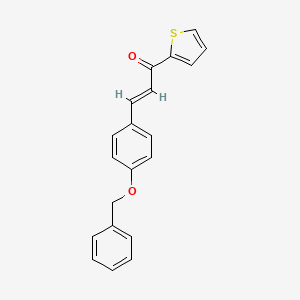

The primary target of hMAO-B-IN-4, also known as 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one, is the human monoamine oxidase-B (hMAO-B) enzyme . This enzyme plays a crucial role in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

This compound acts as a selective, reversible, and blood-brain barrier penetrable inhibitor of hMAO-B . It binds to the hMAO-B enzyme, thereby inhibiting its activity. This inhibition reduces the degradation of dopamine, leading to an increase in dopamine levels .

Biochemical Pathways

The inhibition of hMAO-B by this compound affects the dopamine metabolic pathway. Under normal conditions, hMAO-B catalyzes the oxidative deamination of dopamine, converting it into inactive metabolites . The inhibition of hmao-b by this compound prevents this conversion, leading to an increase in dopamine levels .

Pharmacokinetics

It’s also known that this compound is able to penetrate the blood-brain barrier, which is crucial for its effects on the central nervous system .

Result of Action

The primary result of this compound’s action is an increase in dopamine levels in the brain. This is due to the inhibition of hMAO-B, which normally breaks down dopamine . By preventing this breakdown, this compound helps maintain higher levels of dopamine, which can be beneficial in conditions like Parkinson’s disease, where dopamine levels are typically reduced .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the expression and activity of hMAO-B, potentially influencing the effectiveness of this compound . Additionally, other environmental factors such as diet, lifestyle, and exposure to toxins can also impact the overall health of neurons and the balance of neurotransmitters in the brain, thereby potentially affecting the action of this compound .

Analyse Biochimique

Biochemical Properties

The compound 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been shown to interact with the glucagon-like peptide-1 receptor (GLP-1R), a protein that plays a crucial role in glucose-dependent insulin secretion .

Cellular Effects

In cellular processes, 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been observed to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This indicates that the compound can influence cell function by modulating insulin secretion, which is a key aspect of cellular metabolism .

Molecular Mechanism

At the molecular level, 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one acts as a small molecule activator of the GLP-1R . This suggests that the compound exerts its effects through binding interactions with this receptor, leading to its activation and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration .

Dosage Effects in Animal Models

While specific dosage effects of 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one in animal models have not been detailed in the literature, its observed effects on insulin secretion suggest that it may have dose-dependent impacts on glucose regulation .

Metabolic Pathways

Its interaction with the GLP-1R suggests that it may play a role in the metabolic processes associated with glucose regulation .

Méthodes De Préparation

La synthèse de hMAO-B-IN-4 implique la réaction de différents dérivés de la pipérazine avec un cycle pyridazinone. La voie de synthèse comprend des études de docking moléculaire, une prédiction ADME in silico et des tests de criblage biologique in vitro

Analyse Des Réactions Chimiques

hMAO-B-IN-4 subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs courants.

Substitution : Les réactions de substitution peuvent se produire, en particulier en impliquant les fragments pipérazine et pyridazinone.

Les réactifs et conditions courants utilisés dans ces réactions comprennent le DMSO pour la solubilité et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound possède plusieurs applications de recherche scientifique :

Chimie : Utilisé dans l'étude des inhibiteurs de la monoamine oxydase et de leurs interactions avec divers substrats.

Biologie : Étudié pour ses effets sur les niveaux de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les enzymes de la monoamine oxydase .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme hMAO-B. Cette inhibition empêche la dégradation des neurotransmetteurs monoaminergiques, augmentant ainsi leurs niveaux dans le cerveau. Les cibles moléculaires comprennent le site actif de l'enzyme hMAO-B, où this compound se lie et inhibe son activité. Cette action contribue à moduler les niveaux de neurotransmetteurs, ce qui est bénéfique dans le traitement des maladies neurodégénératives .

Applications De Recherche Scientifique

hMAO-B-IN-4 has several scientific research applications:

Chemistry: Used in the study of monoamine oxidase inhibitors and their interactions with various substrates.

Biology: Investigated for its effects on neurotransmitter levels and its potential neuroprotective properties.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s diseases.

Industry: Utilized in the development of new drugs targeting monoamine oxidase enzymes .

Comparaison Avec Des Composés Similaires

hMAO-B-IN-4 est comparé à d'autres inhibiteurs de la monoamine oxydase tels que :

Sélégiline : Un inhibiteur irréversible de la MAO-B utilisé dans le traitement de la maladie de Parkinson.

Rasagiline : Un autre inhibiteur irréversible de la MAO-B avec des propriétés neuroprotectrices.

Safinamide : Un inhibiteur réversible de la MAO-B avec des propriétés supplémentaires d'inhibition de la libération de glutamate.

This compound est unique en raison de sa forte sélectivité et de son inhibition réversible de la hMAO-B, ce qui en fait un candidat prometteur pour la recherche et les applications thérapeutiques potentielles .

Propriétés

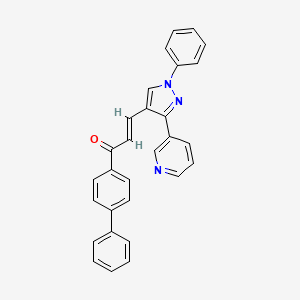

IUPAC Name |

(E)-3-(4-phenylmethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSMRBDQELHEBO-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

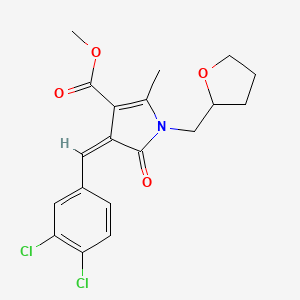

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![METHYL 2-[(3E)-3-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE](/img/structure/B3898708.png)

![3-(2-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898740.png)

![3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B3898758.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B3898763.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-cyclopropylacetamide](/img/structure/B3898776.png)

![3-(4-hydroxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3898779.png)

amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3898793.png)

![1-allyl-N-[2-(3-methylpyridin-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3898805.png)